SB590885

Übersicht

Beschreibung

SB590885 ist ein potenter und selektiver Inhibitor der B-Raf-Kinase, einem Protein, das eine entscheidende Rolle im Mitogen-aktivierten Protein-Kinase (MAPK)-Signalweg spielt. Diese Verbindung wurde ausgiebig auf ihre Fähigkeit untersucht, die Aktivität von B-Raf zu hemmen, insbesondere der mutierten Form B-Raf V600E, die in verschiedenen Krebsarten, einschließlich Melanomen, eine Rolle spielt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Imidazolrings und die anschließende Funktionalisierung, um die notwendigen Substituenten einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und hohe Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SB590885 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring and the subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SB590885 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Die Bedingungen beinhalten typischerweise organische Lösungsmittel und kontrollierte Temperaturen.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder andere Oxidationsmittel werden unter sauren oder basischen Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen verschiedene substituierte Derivate von this compound ergeben, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen, die auf dem Molekül vorhanden sind, modifizieren können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Krebsforschung: this compound wird verwendet, um die Rolle von B-Raf bei der Proliferation und dem Überleben von Krebszellen zu untersuchen.

Signaltransduktionsstudien: Forscher verwenden this compound, um den MAPK-Signalweg und seine Rolle in verschiedenen zellulären Prozessen zu untersuchen.

Arzneimittelentwicklung: This compound dient als Leitstruktur für die Entwicklung neuer B-Raf-Inhibitoren mit verbesserter Wirksamkeit und Selektivität.

Krankheitsmodellierung: Es wird in Krankheitsmodellen verwendet, um die Auswirkungen der B-Raf-Hemmung auf verschiedene Krankheiten zu untersuchen, darunter Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es kompetitiv an die ATP-Bindungsstelle von B-Raf bindet und so dessen Kinaseaktivität hemmt. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Zielen im MAPK-Signalweg, was letztendlich zu einer reduzierten Zellproliferation und erhöhter Apoptose in Krebszellen führt . Zu den molekularen Zielen von this compound gehören die B-Raf-Kinase und ihre nachgeschalteten Effektoren, wie MEK und ERK .

Wissenschaftliche Forschungsanwendungen

Efficacy Against Melanoma

In preclinical studies, SB590885 demonstrated significant growth inhibition in melanoma cell lines with B-Raf V600E mutations. It has been shown to decrease anchorage-independent growth and inhibit ERK phosphorylation, leading to reduced tumor cell proliferation . Notably, in xenograft models using A375P melanoma cells, daily administration of this compound resulted in substantial tumor volume reduction without significant toxicity .

Synergistic Effects with Other Compounds

Recent studies have explored the combination of this compound with natural compounds such as Biochanin A. This combination has been shown to enhance anti-tumor effects in hepatocellular carcinoma (HCC) by promoting apoptosis and cell cycle arrest through disruption of both ERK MAPK and PI3K/AKT pathways . In vivo studies indicated that this combination significantly reduced tumor weights and volumes compared to single treatments, highlighting its potential for improving therapeutic outcomes in aggressive cancers .

Other Combinations

This compound has also been tested alongside AKT inhibitors like ZSTK474, demonstrating a marked impact on papillary thyroid cancer cell lines by inhibiting key signaling pathways involved in tumor growth . These findings suggest that this compound can be effectively integrated into multi-drug regimens to enhance therapeutic efficacy.

Potential in Cellular Reprogramming

This compound is not limited to oncology; it has also been utilized in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells (iPSCs). This application leverages its ability to modulate signaling pathways critical for maintaining pluripotency and cellular differentiation . Such versatility positions this compound as a valuable tool not only in cancer research but also in regenerative medicine.

Safety and Pharmacokinetics

Studies have indicated that this compound exhibits favorable pharmacokinetic properties with minimal toxicity at therapeutic doses. In animal models, doses around 50 mg/kg administered intraperitoneally showed effective plasma concentrations without significant adverse effects on body weight or organ function . Monitoring liver and kidney function markers revealed no significant toxicity associated with the compound or its combinations with other agents.

Summary Table of Key Findings

Wirkmechanismus

SB590885 exerts its effects by competitively binding to the ATP-binding site of B-Raf, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream targets in the MAPK signaling pathway, ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets of this compound include the B-Raf kinase and its downstream effectors, such as MEK and ERK .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Vemurafenib: Ein weiterer B-Raf-Inhibitor mit ähnlichem Wirkmechanismus, aber unterschiedlicher chemischer Struktur.

Dabrafenib: Ein B-Raf-Inhibitor, der ebenfalls die B-Raf V600E-Mutation adressiert, aber unterschiedliche pharmakokinetische Eigenschaften aufweist.

Einzigartigkeit von SB590885

This compound ist einzigartig in seiner hohen Selektivität für B-Raf gegenüber anderen Kinasen, was es zu einem wertvollen Werkzeug macht, um die spezifische Rolle von B-Raf in verschiedenen biologischen Prozessen zu untersuchen. Seine Fähigkeit, die B-Raf V600E-Mutante mit hoher Potenz zu hemmen, unterscheidet es von anderen B-Raf-Inhibitoren .

Biologische Aktivität

SB590885 is a potent and selective inhibitor of the B-Raf kinase, a critical component in the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in various cancers, particularly melanoma. This article explores the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

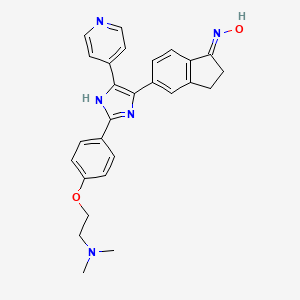

- Chemical Name : 5-[2-[4-[2-(Dimethylamino)ethoxy]phenyl]-5-(4-pyridinyl)-1H-imidazol-4-yl]-2,3-dihydro-1H-inden-1-one oxime

- Purity : ≥98%

- Kd : 0.3 nM for B-Raf

- Ki app values : 0.16 nM for B-Raf and 1.72 nM for c-Raf .

This compound inhibits B-Raf by stabilizing its open conformation, which is essential for its kinase activity. This inhibition leads to decreased phosphorylation of ERK (extracellular signal-regulated kinase), subsequently affecting cell proliferation and survival in tumor cells harboring the B-Raf V600E mutation .

In Vitro Studies

- Cell Lines : this compound has been tested on various melanoma and colorectal cancer cell lines with B-Raf V600E mutations.

- Growth Inhibition : The compound showed significant inhibition of cell proliferation in these lines, demonstrating both cytostatic and cytotoxic effects depending on concentration and exposure time .

- Mechanistic Insights : Studies indicate that this compound preferentially inhibits ERK phosphorylation, leading to reduced proliferation and transformation of malignant cells expressing oncogenic B-Raf .

In Vivo Studies

This compound was evaluated in a xenograft model using A375P melanoma cells. Mice treated with 50 mg/kg daily injections exhibited significant tumor volume reduction compared to control groups. Notably, the treatment did not result in substantial body weight changes, indicating a favorable safety profile .

Combination Therapies

Recent studies have explored the synergistic effects of this compound when combined with other agents:

- Biochanin A : This combination promoted greater apoptosis and cell cycle arrest in hepatocellular carcinoma (HCC) cells than either agent alone. The treatment inhibited both ERK MAPK and PI3K/AKT pathways, significantly reducing tumor growth in vivo without evident hepatorenal toxicity .

- Magnolin : Similar synergistic effects were observed with magnolin, enhancing the anti-proliferative effects against HCC cells by disrupting key signaling pathways involved in cancer progression .

Summary of Research Findings

Eigenschaften

IUPAC Name |

(NE)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSAQOINCGAULQ-QFMPWRQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N/O)/CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.